molecular formula C11H12N4O2 B13460861 ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate

ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13460861
M. Wt: 232.24 g/mol
InChI Key: GVAAVKLQTVNILI-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the triazole ring and the pyridine moiety in its structure contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form ethyl hydrazinecarboxylate. This intermediate then reacts with 2-pyridinecarboxaldehyde under acidic conditions to form the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby exerting its pharmacological effects. The triazole ring and pyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]triazines

Uniqueness

Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of the triazole ring and pyridine moiety, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 5-methyl-1-pyridin-2-yl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-3-17-11(16)10-13-8(2)15(14-10)9-6-4-5-7-12-9/h4-7H,3H2,1-2H3

InChI Key

GVAAVKLQTVNILI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=CC=CC=N2

Origin of Product

United States

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